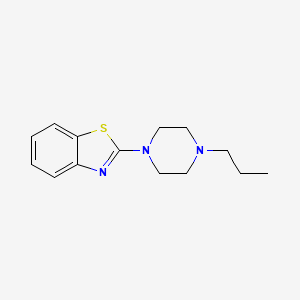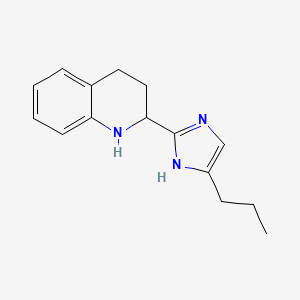
2-(5-propyl-1H-imidazol-2-yl)-1,2,3,4-tetrahydroquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-propyl-1H-imidazol-2-yl)-1,2,3,4-tetrahydroquinoline is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features an imidazole ring fused with a tetrahydroquinoline moiety, which contributes to its distinctive properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-propyl-1H-imidazol-2-yl)-1,2,3,4-tetrahydroquinoline typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through a condensation reaction between a suitable aldehyde and an amine in the presence of an acid catalyst.
Cyclization to Form Tetrahydroquinoline: The imidazole derivative is then subjected to cyclization with a suitable diene or dienophile under high-temperature conditions to form the tetrahydroquinoline ring.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of microwave irradiation to accelerate the reaction, as well as the use of specific solvents and catalysts to enhance the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
2-(5-propyl-1H-imidazol-2-yl)-1,2,3,4-tetrahydroquinoline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The imidazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted imidazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of specific enzymes and proteins.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain cancers and neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-(5-propyl-1H-imidazol-2-yl)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby preventing their normal function. This inhibition can lead to various biological effects, such as the reduction of cell proliferation in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-methyl-5-propyl-1H-imidazol-2-yl) phenol
- Imidazobenzoxazin-5-thione
Comparison
Compared to similar compounds, 2-(5-propyl-1H-imidazol-2-yl)-1,2,3,4-tetrahydroquinoline exhibits unique properties due to the presence of both the imidazole and tetrahydroquinoline rings.
Eigenschaften
CAS-Nummer |
656257-35-1 |
|---|---|
Molekularformel |
C15H19N3 |
Molekulargewicht |
241.33 g/mol |
IUPAC-Name |
2-(5-propyl-1H-imidazol-2-yl)-1,2,3,4-tetrahydroquinoline |
InChI |
InChI=1S/C15H19N3/c1-2-5-12-10-16-15(17-12)14-9-8-11-6-3-4-7-13(11)18-14/h3-4,6-7,10,14,18H,2,5,8-9H2,1H3,(H,16,17) |
InChI-Schlüssel |
PJSMVUQANOJOLS-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=CN=C(N1)C2CCC3=CC=CC=C3N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzaldehyde, 4-[(4-methylphenyl)sulfinyl]-](/img/structure/B15158130.png)
![2-{6-[2-(Methylsulfanyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile](/img/structure/B15158134.png)
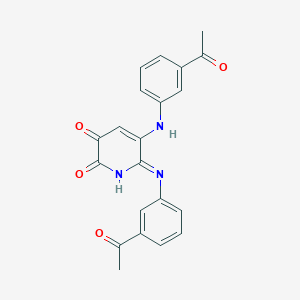
![2-{1,3-Dioxonaphtho[2,3-f]isoindol-2-yl}cyclohexane-1-carboxylic acid](/img/structure/B15158144.png)

![2-[4-(tert-Butylsulfanyl)phenyl]thiophene](/img/structure/B15158156.png)
![N-[(2R)-3-Oxo-5-phenylpentan-2-yl]acetamide](/img/structure/B15158157.png)
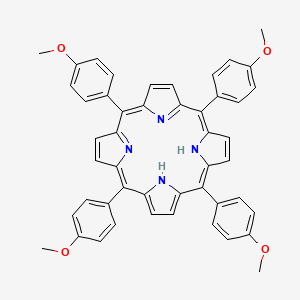
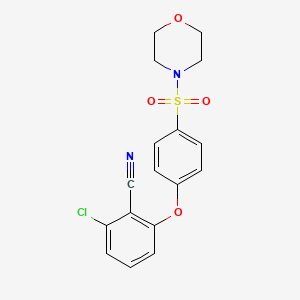
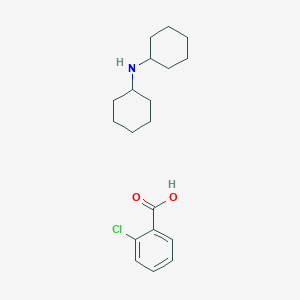
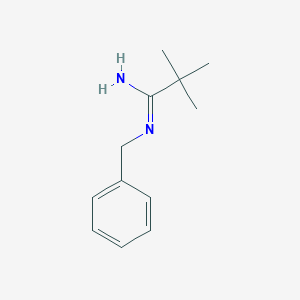
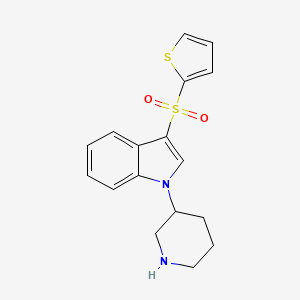
![1,3,5,6-Tetrahydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexan-2-one](/img/structure/B15158207.png)
